

Introduction: The Strategic Importance of a Dihalogenated Heterocycle

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Compound of Interest

Compound Name: 4,5-diiodo-1H-1,2,3-triazole

CAS No.: 28194-09-4

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The 1,2,3-triazole scaffold is a cornerstone in modern medicinal chemistry, renowned for its stability, hydrogen bonding capabilities, and dipole moment, which make it an effective bioisostere for various functional groups.[1][2] Within this important class of heterocycles, **4,5-diiodo-1H-1,2,3-triazole** emerges as a uniquely valuable synthetic intermediate. Its structure, featuring two reactive iodine atoms on a stable aromatic core, provides a versatile platform for constructing complex, multi-substituted molecules. The carbon-iodine bonds are particularly amenable to a wide range of metal-catalyzed cross-coupling reactions, allowing for the strategic and regioselective introduction of diverse substituents. This guide, intended for researchers and drug development professionals, provides a comprehensive overview of the synthesis, properties, reactivity, and applications of this pivotal building block.

Physicochemical and Structural Properties

4,5-diiodo-1H-1,2,3-triazole is a crystalline solid at room temperature. Its core properties are summarized below. The presence of two heavy iodine atoms significantly increases its molecular weight and density compared to the parent 1H-1,2,3-triazole.

Property	Value	Source
IUPAC Name	4,5-diiodo-1H-1,2,3-triazole	Internal
Molecular Formula	C ₂ Hl ₂ N ₃	[3]
Molecular Weight	319.86 g/mol	Calculated
Appearance	Crystalline solid	Inferred from analogs[4][5]
Tautomerism	Exists in tautomeric forms (1H, 2H)	[6]

The molecule exists in different tautomeric forms, a common feature of N-unsubstituted triazoles. The N-alkylation of the parent compound can result in the formation of two distinct tautomers, which can be separated and characterized individually.[6]

Synthesis: A Viable and Efficient Protocol

An efficient and reliable synthetic route to **4,5-diiodo-1H-1,2,3-triazole** has been developed, providing good yields of the target compound.[6] The synthesis is analogous to the preparation of the dibromo- version, which involves the direct halogenation of the parent 1,2,3-triazole.[7]

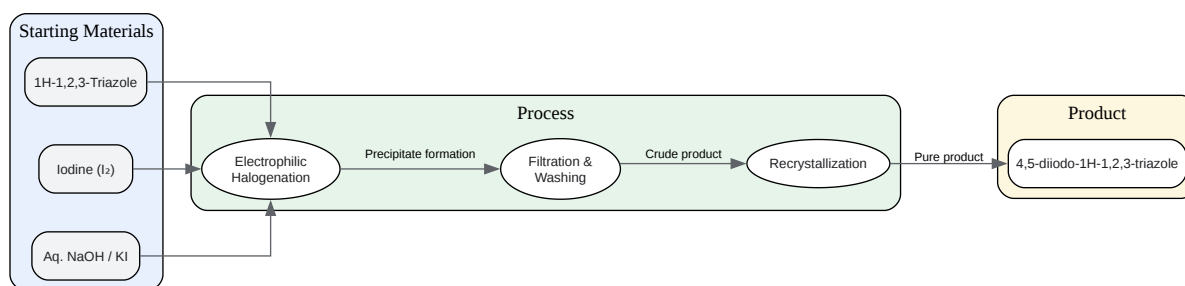
Experimental Protocol: Synthesis of 4,5-diiodo-1H-1,2,3-triazole[6]

- **Reaction Setup:** To a solution of 1H-1,2,3-triazole (1.0 eq) in a suitable aqueous base (e.g., sodium hydroxide solution), add potassium iodide (KI) and iodine (I₂). The reaction is typically performed in water.
- **Reagent Addition:** Iodine is added portion-wise to the stirring solution at room temperature. The reaction progress can be monitored by observing the consumption of the iodine color.
- **Reaction Execution:** The mixture is stirred at room temperature or with gentle heating until the reaction is complete, as indicated by analytical techniques such as Thin Layer Chromatography (TLC).

- **Workup and Isolation:** Upon completion, the reaction mixture is cooled. The resulting precipitate is collected by vacuum filtration.
- **Purification:** The crude product is washed thoroughly with water to remove any inorganic salts and unreacted starting materials. Further purification can be achieved by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the pure **4,5-diiodo-1H-1,2,3-triazole**.

Causality Behind Experimental Choices:

- **Aqueous Base:** The use of a base like NaOH is crucial for deprotonating the triazole ring, forming the triazolide anion. This anion is significantly more nucleophilic than the neutral triazole, making it more susceptible to electrophilic attack by iodine.
- **Iodine and KI:** Iodine (I_2) has low solubility in water. The addition of potassium iodide (KI) leads to the formation of the triiodide ion (I_3^-), which is highly soluble and serves as the active iodinating agent.
- **Washing:** Thorough washing with water is essential to remove water-soluble impurities, ensuring a cleaner crude product before the final purification step.



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Fig. 1: Synthesis workflow for **4,5-diiodo-1H-1,2,3-triazole**.

Spectroscopic Characterization

Unambiguous identification of **4,5-diiodo-1H-1,2,3-triazole** requires a combination of spectroscopic techniques. The structural features give rise to characteristic signals.[6]

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ^1H NMR: A broad singlet is expected in the downfield region (typically >10 ppm) corresponding to the N-H proton. The exact chemical shift is solvent-dependent.
 - ^{13}C NMR: Two signals are expected for the triazole ring carbons (C4 and C5). Due to the direct attachment of the heavy iodine atoms, these signals will appear at a characteristic chemical shift, distinct from the parent triazole.
- Infrared (IR) Spectroscopy:
 - A broad absorption band corresponding to N-H stretching is expected in the range of $3100\text{-}3300\text{ cm}^{-1}$.
 - Vibrations corresponding to C=N and N=N stretching within the aromatic triazole ring would appear in the $1400\text{-}1600\text{ cm}^{-1}$ region.[8]
 - The C-I stretching vibrations would appear at lower frequencies, typically below 600 cm^{-1} .
- Mass Spectrometry (MS):
 - The molecular ion peak (M^+) would be observed at m/z corresponding to the molecular weight of the compound. The isotopic pattern will be characteristic due to the presence of two iodine atoms.
 - Common fragmentation patterns may include the loss of iodine atoms or the cleavage of the triazole ring.

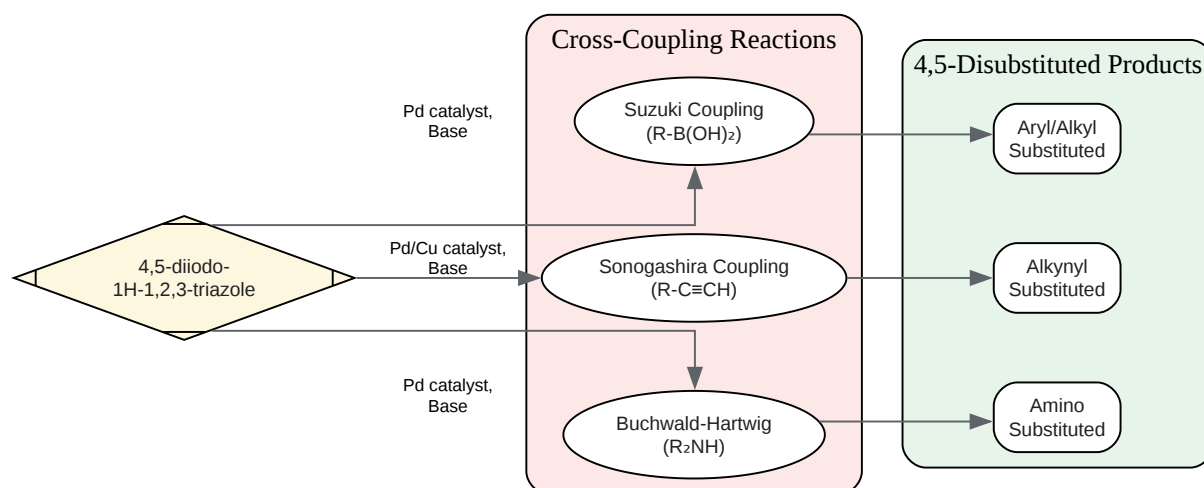
Reactivity and Applications in Drug Development

The primary utility of **4,5-diiodo-1H-1,2,3-triazole** lies in its capacity as a versatile scaffold for building more complex molecules. The two iodine atoms serve as excellent leaving groups in a variety of palladium- or copper-catalyzed cross-coupling reactions. This allows for the sequential or simultaneous introduction of different functional groups at the 4- and 5-positions of the triazole ring, making it a powerful tool for generating libraries of novel compounds for drug discovery.^{[9][10]}

Key Reactions:

- Suzuki Coupling: Reaction with boronic acids to form C-C bonds, introducing aryl or alkyl groups.
- Sonogashira Coupling: Reaction with terminal alkynes to form C-C triple bonds, a key transformation for creating extended π -systems or linking molecular fragments.^[9]
- Heck Coupling: Reaction with alkenes to form substituted olefins.
- Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds, introducing amino functionalities.

This synthetic flexibility is paramount in drug development, where precise structural modifications are required to optimize potency, selectivity, and pharmacokinetic properties. The 1,2,3-triazole core itself is often incorporated into drug candidates to improve metabolic stability or to act as a rigid linker between different pharmacophores.^[11] The ability to easily create 4,5-disubstituted triazoles from the diiodo- intermediate allows for rapid exploration of the chemical space around this privileged scaffold.^[10]



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Fig. 2: Reactivity of **4,5-diiodo-1H-1,2,3-triazole** in cross-coupling.

Safety and Handling

While specific toxicity data for **4,5-diiodo-1H-1,2,3-triazole** is not widely available, it should be handled with the standard precautions for halogenated organic compounds. The safety protocols for the analogous 4,5-dibromo-1H-1,2,3-triazole provide a useful reference.^{[12][13]}

- Personal Protective Equipment (PPE): Wear appropriate protective clothing, including chemical-resistant gloves, a lab coat, and tightly fitting safety goggles.^[12]
- Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.^{[12][14]}
- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials.
- First Aid:
 - Skin Contact: Immediately wash off with soap and plenty of water.^[13]

- Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[13]
- Ingestion: Rinse mouth with water. Do not induce vomiting.[12]
- Inhalation: Move the person into fresh air. In all cases of exposure, seek medical attention if symptoms persist.

Conclusion

4,5-diiodo-1H-1,2,3-triazole is more than just a simple heterocycle; it is a strategic precursor that unlocks vast synthetic possibilities. Its straightforward synthesis and, more importantly, the predictable reactivity of its two iodine substituents make it an invaluable asset in the fields of medicinal chemistry and materials science. For drug development professionals, this compound provides a reliable and versatile entry point for the creation of novel 4,5-disubstituted 1,2,3-triazoles, enabling the systematic exploration of structure-activity relationships and the optimization of lead compounds. As the demand for novel therapeutics continues to grow, the importance of such powerful and adaptable building blocks will undoubtedly increase.

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